molecular formula C19H24N2OS B5145172 N-(3-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

N-(3-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

Katalognummer B5145172
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: IHSCAJZDKRZEOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, commonly known as MTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a subtype-selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Wirkmechanismus

MTIP acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and addiction, and the dopamine D3 receptor plays a crucial role in regulating dopamine release in this pathway.
By blocking the dopamine D3 receptor, MTIP reduces the reinforcing effects of drugs of abuse and decreases drug-seeking behavior. Furthermore, MTIP has also been shown to improve cognitive deficits in animal models of schizophrenia by modulating dopamine release in the prefrontal cortex.
Biochemical and Physiological Effects:
MTIP has been shown to have several biochemical and physiological effects in animal models. Studies have shown that MTIP reduces the reinforcing effects of drugs of abuse, decreases drug-seeking behavior, and improves cognitive deficits in animal models of addiction and schizophrenia.
Furthermore, MTIP has also been shown to modulate dopamine release in the prefrontal cortex and improve motor deficits in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

MTIP has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of dopamine release in the mesolimbic pathway. Furthermore, MTIP has been shown to have a low affinity for other dopamine receptor subtypes, reducing the potential for off-target effects.
However, there are also limitations to the use of MTIP in lab experiments. MTIP has a relatively short half-life, which may limit its effectiveness in long-term studies. Furthermore, the synthesis of MTIP is complex and requires several purification steps, which may limit its availability for widespread use.

Zukünftige Richtungen

There are several future directions for the study of MTIP. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists that have a longer half-life and are more readily available for use in lab experiments.
Furthermore, the potential therapeutic applications of MTIP in addiction, schizophrenia, and Parkinson's disease warrant further investigation. Future studies should focus on the efficacy and safety of MTIP in human clinical trials, as well as the potential for combination therapies with other drugs.
Conclusion:
In conclusion, MTIP is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. MTIP acts as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in reward processing and addiction. While there are advantages and limitations to the use of MTIP in lab experiments, there are several future directions for the study of this compound, including the development of more potent and selective dopamine D3 receptor antagonists and the investigation of its potential therapeutic applications in human clinical trials.

Synthesemethoden

The synthesis of MTIP involves the reaction of 3-methylphenyl isocyanate with 5-methyl-2-thiophenecarboxylic acid, followed by cyclization with 1-aminopiperidine. The resulting product is then purified through crystallization and recrystallization to obtain MTIP in its pure form.

Wissenschaftliche Forschungsanwendungen

MTIP has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. Studies have shown that MTIP has a high affinity for the dopamine D3 receptor, which plays a crucial role in reward processing and addiction. Therefore, MTIP has been investigated as a potential treatment for addiction to drugs such as cocaine, nicotine, and alcohol.
In addition, MTIP has also been studied for its potential therapeutic applications in schizophrenia and Parkinson's disease. Studies have shown that the dopamine D3 receptor is overexpressed in the prefrontal cortex of patients with schizophrenia, and MTIP has been shown to improve cognitive deficits in animal models of the disease. Furthermore, MTIP has also been investigated as a potential treatment for Parkinson's disease, as the dopamine D3 receptor is involved in the regulation of motor function.

Eigenschaften

IUPAC Name

N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-7-6-8-16(13-14)20-19(22)21-12-5-3-4-9-17(21)18-11-10-15(2)23-18/h6-8,10-11,13,17H,3-5,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSCAJZDKRZEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCCCC2C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.